Acetaldophosphamide
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Overview
Description
Acetaldophosphamide is a chemical compound with the molecular formula C11H21Cl2N2O6P and a molecular weight of 379.17 g/mol
Preparation Methods
The synthesis of Acetaldophosphamide typically involves the reaction of phosphorodiamidic acid with N,N-bis(2-chloroethyl)amine and 3,3-bis(acetyloxy)propyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as column chromatography or recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Acetaldophosphamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phosphorodiamidic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced phosphorodiamidic acid derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted phosphorodiamidic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Acetaldophosphamide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis for the preparation of various phosphorodiamidic acid derivatives.
Biology: It is employed in biochemical studies to investigate the effects of phosphorodiamidic acid derivatives on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Acetaldophosphamide involves its interaction with cellular components, particularly DNA. The compound can form covalent bonds with DNA, leading to the formation of DNA adducts that interfere with DNA replication and transcription. This results in the inhibition of cell proliferation and induction of cell death. The molecular targets and pathways involved in this process include DNA polymerases, topoisomerases, and other enzymes involved in DNA repair and replication .
Comparison with Similar Compounds
Acetaldophosphamide can be compared with other similar compounds, such as:
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-: This compound lacks the 3,3-bis(acetyloxy)propyl ester group, which may affect its reactivity and biological activity.
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, 3,3-bis(hydroxy)propyl ester: This compound has hydroxyl groups instead of acetyloxy groups, which may influence its solubility and chemical properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
113341-60-9 |
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Molecular Formula |
C11H21Cl2N2O6P |
Molecular Weight |
379.17 g/mol |
IUPAC Name |
[1-acetyloxy-3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropyl] acetate |
InChI |
InChI=1S/C11H21Cl2N2O6P/c1-9(16)20-11(21-10(2)17)3-8-19-22(14,18)15(6-4-12)7-5-13/h11H,3-8H2,1-2H3,(H2,14,18) |
InChI Key |
QSXPVYOILSESJY-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(CCOP(=O)(N)N(CCCl)CCCl)OC(=O)C |
Canonical SMILES |
CC(=O)OC(CCOP(=O)(N)N(CCCl)CCCl)OC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
acetaldophosphamide aldophosphamide acetal diacetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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